molecular formula C14H21N5O B2606656 N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide CAS No. 1376236-73-5

N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide

カタログ番号 B2606656
CAS番号: 1376236-73-5
分子量: 275.356
InChIキー: UFSKJJDGORBPLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a selective agonist of the A1 adenosine receptor, which is involved in various physiological processes such as cardiovascular function, neurotransmission, and inflammation.

科学的研究の応用

CCPA has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, CCPA has been shown to have cardioprotective effects by reducing myocardial injury during ischemia-reperfusion injury. In neurodegenerative disorders such as Alzheimer's disease, CCPA has been shown to improve cognitive function and reduce neuroinflammation. In cancer, CCPA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

作用機序

CCPA exerts its effects through the activation of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the subsequent reduction in cyclic AMP levels. This results in various downstream effects, including the inhibition of neurotransmitter release, the reduction of heart rate and contractility, and the inhibition of inflammatory responses.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects, including the reduction of myocardial injury during ischemia-reperfusion injury, the improvement of cognitive function in Alzheimer's disease, and the inhibition of tumor growth in cancer. In addition, CCPA has been shown to have anti-inflammatory effects, reduce oxidative stress, and promote cell survival.

実験室実験の利点と制限

CCPA has several advantages for lab experiments, including its high selectivity for the A1 adenosine receptor, its stability in various experimental conditions, and its ability to penetrate the blood-brain barrier. However, CCPA also has some limitations, including its relatively low potency compared to other A1 receptor agonists and its potential for off-target effects at higher concentrations.

将来の方向性

There are several future directions for the study of CCPA, including the development of more potent and selective A1 receptor agonists, the investigation of the effects of CCPA in other disease models, and the elucidation of the molecular mechanisms underlying its effects. In addition, the potential of CCPA as a therapeutic agent in combination with other drugs or therapies should be explored further.
Conclusion
In conclusion, CCPA is a chemical compound with significant potential for therapeutic applications in various disease models. Its selective activation of the A1 adenosine receptor and its various biochemical and physiological effects make it a promising target for future research. However, further studies are needed to fully understand its mechanism of action and to develop more potent and selective A1 receptor agonists.

合成法

CCPA can be synthesized through a multistep process involving the reaction of cyclohexanone with malononitrile, followed by the addition of 1-(2-bromoethyl)pyrazole and the subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with chloroacetic acid.

特性

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-pyrazol-1-ylethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c15-12-14(5-2-1-3-6-14)18-13(20)11-16-8-10-19-9-4-7-17-19/h4,7,9,16H,1-3,5-6,8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKJJDGORBPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。